molecular formula C27H25ClN4O3S B2542665 N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-54-5

N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2542665
CAS No.: 689770-54-5
M. Wt: 521.03
InChI Key: JSXNZRNAGCFFLU-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C27H25ClN4O3S and its molecular weight is 521.03. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide and related quinazoline derivatives have been investigated for their potential antimicrobial properties. These compounds have been synthesized and screened for in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structure-activity relationship of these compounds was elucidated using various spectroscopic methods, which helped in identifying promising candidates for further development as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Corrosion Inhibition

Another significant application of this compound is in the field of corrosion inhibition. This compound has shown a promising inhibiting effect and adsorption behavior on mild steel in sulfuric acid solutions, achieving more than 90% inhibition efficiency at certain concentrations. Studies involving weight loss measurements, potentiodynamic polarization, and scanning electron microscopy have demonstrated its potential as a corrosion inhibitor, with its efficacy being concentration-dependent and the adsorption process fitting Temkin's adsorption isotherm model. These findings suggest the compound's utility in protecting metal surfaces from acid corrosion, highlighting its importance in industrial applications (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3S/c28-21-7-3-18(4-8-21)16-29-25(33)20-5-1-19(2-6-20)17-32-26(34)23-15-22(31-11-13-35-14-12-31)9-10-24(23)30-27(32)36/h1-10,15,23H,11-14,16-17H2,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCUOEJVHFBOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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